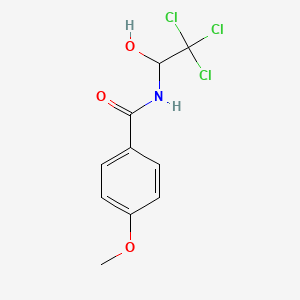

4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

CAS No.:

Cat. No.: VC15723224

Molecular Formula: C10H10Cl3NO3

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10Cl3NO3 |

|---|---|

| Molecular Weight | 298.5 g/mol |

| IUPAC Name | 4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide |

| Standard InChI | InChI=1S/C10H10Cl3NO3/c1-17-7-4-2-6(3-5-7)8(15)14-9(16)10(11,12)13/h2-5,9,16H,1H3,(H,14,15) |

| Standard InChI Key | METZZEQGZIDAEP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)O |

Introduction

4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It features a methoxy group and a trichloroethyl substituent, making it a halogenated organic compound. This compound is of interest in various scientific fields, particularly in medicinal chemistry and agricultural sciences due to its unique structure and potential biological activities.

Synthesis and Chemical Reactions

The synthesis of 4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide typically involves the reaction of 4-methoxybenzoyl chloride with 2,2,2-trichloro-1-hydroxyethylamine. This compound can undergo various chemical reactions typical for amides and halogenated compounds, requiring careful control of reaction conditions to avoid unwanted side reactions.

Potential Applications and Mechanism of Action

4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide has potential applications in medicinal chemistry and agricultural sciences. The mechanism of action for compounds like this often involves interaction with biological targets such as enzymes or receptors. For instance, similar halogenated amides may interact with phosphodiesterase enzymes, potentially leading to therapeutic effects.

Stability and Reactivity

Research indicates that similar halogenated amides exhibit moderate stability and reactivity under standard laboratory conditions. The stability of 4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide can vary significantly based on environmental conditions, such as pH levels.

Availability and Commercial Sources

This compound is available from various chemical suppliers, such as Sigma-Aldrich and Vitas-M Lab. Sigma-Aldrich provides it as part of a collection of rare and unique chemicals, with sales being final and without warranties regarding its properties or uses .

Data Table: Key Information

| Property | Description |

|---|---|

| Molecular Formula | C10H10Cl3NO3 |

| Molecular Weight | Approximately 298.55 g/mol |

| Appearance | White or off-white solid |

| Solubility | Soluble in organic solvents |

| Classification | Aromatic amide, halogenated organic compound |

| CAS Number | 63499-61-6 |

| Suppliers | Sigma-Aldrich, Vitas-M Lab |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume